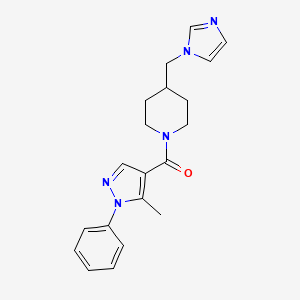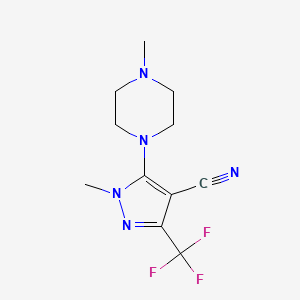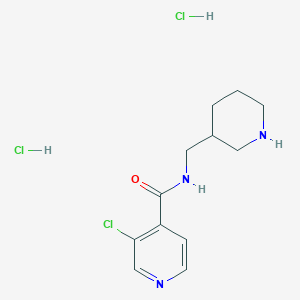
(4-((1H-imidazol-1-yl)methyl)piperidin-1-yl)(5-methyl-1-phenyl-1H-pyrazol-4-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen . Imidazole has become an important synthon in the development of new drugs . The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities, etc. as reported in the literature .
Synthesis Analysis
Imidazole was first named glyoxaline because the first synthesis has been made by glyoxal and ammonia . It is the basic core of some natural products such as histidine, purine, histamine and DNA based structures, etc .
Molecular Structure Analysis
Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .
Chemical Reactions Analysis
Imidazole is an amphoteric in nature i.e. it shows both acidic and basic properties . It is a white or colorless solid that is highly soluble in water and other polar solvents . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .
Physical And Chemical Properties Analysis
Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .
Scientific Research Applications
Optical Properties and Material Science
Compounds with imidazole and pyrazole rings, similar to the queried chemical structure, have been synthesized and characterized for their optical properties. For instance, a series of 1,3-diarylated imidazo[1,5-a]pyridine derivatives demonstrated notable optical properties, including absorption and fluorescence spectra with large Stokes' shifts. These properties make such compounds candidates for applications in luminescent materials and optical sensors (Volpi et al., 2017).
Pharmaceutical Research
Related structures have been explored in pharmaceutical research for their potential as drug candidates. For example, N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide, a compound containing a piperidine moiety similar to the queried compound, was studied for its interaction with the CB1 cannabinoid receptor, demonstrating significant insights into molecular interactions and pharmacophore models (Shim et al., 2002).
Antimicrobial and Phytotoxic Applications
Derivatives of pyrazolines, which share structural similarities with the queried compound, have been synthesized and tested for antimicrobial and phytotoxic activities. Such studies contribute to the development of new antimicrobial agents and agrochemicals (Mumtaz et al., 2015).
Antioxidant and Antimicrobial Activities
Compounds with pyrazole and benzimidazole moieties have been synthesized and evaluated for their antioxidant and antimicrobial activities. These studies are crucial for discovering new compounds with potential therapeutic applications (Bassyouni et al., 2012).
Mechanism of Action
The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities, etc. as reported in the literature .
Future Directions
properties
IUPAC Name |
[4-(imidazol-1-ylmethyl)piperidin-1-yl]-(5-methyl-1-phenylpyrazol-4-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N5O/c1-16-19(13-22-25(16)18-5-3-2-4-6-18)20(26)24-10-7-17(8-11-24)14-23-12-9-21-15-23/h2-6,9,12-13,15,17H,7-8,10-11,14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKGGCALKQVBIJK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NN1C2=CC=CC=C2)C(=O)N3CCC(CC3)CN4C=CN=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-((1H-imidazol-1-yl)methyl)piperidin-1-yl)(5-methyl-1-phenyl-1H-pyrazol-4-yl)methanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-((1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl)-2-(4-(isopropylthio)phenyl)ethanone](/img/structure/B2932396.png)
![2-[1-[(4-bromophenyl)methyl]indol-3-yl]sulfanyl-N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B2932397.png)

![Sodium 1-cyclobutyl-4-fluoro-1H-benzo[d]imidazole-2-carboxylate](/img/structure/B2932400.png)

![N-(benzo[d][1,3]dioxol-5-yl)-2-((6-(indolin-1-ylmethyl)-4-oxo-4H-pyran-3-yl)oxy)acetamide](/img/structure/B2932402.png)

![2-Hydroxy-5-({4-[(thiophen-2-yl)methyl]piperazin-1-yl}sulfonyl)benzoic acid](/img/structure/B2932406.png)
![N-(2-methylphenyl)-2-{4-[4-(2-thienyl)-2-pyrimidinyl]phenoxy}acetamide](/img/structure/B2932409.png)
![[1-(tert-butyl)-1H-pyrazol-4-yl][2-(3-fluoropropoxy)phenyl]methanone](/img/structure/B2932411.png)
![2-[(4-bromoanilino)carbonyl]-3-thienyl-N,N-dimethylsulfamate](/img/structure/B2932413.png)
![2-Amino-6-ethyl-4-(2-methylphenyl)-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide](/img/structure/B2932414.png)
![3-methyl-N-(2-(1-(2-methylallyl)-1H-benzo[d]imidazol-2-yl)ethyl)benzamide](/img/structure/B2932415.png)
